N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide
Description
This compound features a benzotriazole core substituted at position 2 with a 4-methoxyphenyl group and at position 6 with a methyl group. The benzamide moiety at position 5 is further substituted with a 4-isopropyl group. The benzotriazole system is known for UV absorption and metabolic stability, while the isopropyl group may enhance lipophilicity .
Properties
Molecular Formula |
C24H24N4O2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C24H24N4O2/c1-15(2)17-5-7-18(8-6-17)24(29)25-21-14-23-22(13-16(21)3)26-28(27-23)19-9-11-20(30-4)12-10-19/h5-15H,1-4H3,(H,25,29) |
InChI Key |
FXCKPJVGFJZTPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)C(C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide typically involves multiple steps, including the formation of the benzotriazole ring and subsequent functionalization. One common method involves the reaction of 4-methoxyaniline with methyl 2-bromo-3-oxobutanoate to form an intermediate, which is then cyclized to produce the benzotriazole ring. The final step involves the coupling of the benzotriazole derivative with 4-(propan-2-yl)benzoyl chloride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced benzotriazole derivatives.
Substitution: Formation of substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. The propan-2-ylbenzamide moiety can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Benzotriazole vs. Triazole Derivatives
- Benzotriazole Core: The fused benzene ring in the target compound distinguishes it from simpler 1,2,4-triazoles (e.g., compounds 7–9 in ). Benzotriazoles exhibit enhanced π-conjugation, leading to improved UV stability and electronic properties compared to non-fused triazoles .
- Substituent Effects: The 4-methoxyphenyl group on the benzotriazole contrasts with halogenated (Cl, Br) or sulfonyl-substituted triazoles (e.g., compounds 7–9).
Benzamide Moieties
- Isopropyl Substitution: The 4-isopropyl group on the benzamide differs from compounds with smaller alkyl chains (e.g., methyl or ethyl in ) or polar groups (e.g., cyanomethoxy in compound 13). Isopropyl groups enhance steric bulk, which may influence binding affinity in biological targets or crystallization behavior .
- Comparison with Thiazole Derivatives: Thiazole-containing benzamides (e.g., compound 74 in ) lack the benzotriazole system but share amide linkages.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
- 1H NMR: The isopropyl group’s methyl doublet (δ ~1.2–1.4 ppm) and methine septet (δ ~2.8–3.2 ppm) are diagnostic. The 4-methoxyphenyl group’s aromatic protons (δ ~6.8–7.2 ppm) would differ from electron-withdrawing substituents (e.g., sulfonyl groups in ) .
- 13C NMR : The benzotriazole carbons (δ ~145–160 ppm) and amide carbonyl (δ ~165–170 ppm) are key markers .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
